2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative featuring a 4-ethyl-5-phenyl-substituted triazole core linked via a sulfanyl group to an N-(4-isopropylphenyl)acetamide moiety. It has garnered attention as a GPR-17 agonist, a G protein-coupled receptor implicated in glioblastoma (GBM) pathogenesis. Preclinical studies demonstrate its role in reducing GBM migration, invasion, and proliferation when combined with alkylaminophenol and temozolomide (TMZ) . Its structural framework is shared with several insect olfactory receptor (Orco) agonists and other bioactive triazole derivatives, underscoring the versatility of this scaffold in medicinal chemistry.
Properties
Molecular Formula |
C21H24N4OS |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C21H24N4OS/c1-4-25-20(17-8-6-5-7-9-17)23-24-21(25)27-14-19(26)22-18-12-10-16(11-13-18)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,22,26) |
InChI Key |
GWEYESGHPNGPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of Acyl Hydrazide
The reaction begins with the conversion of a pyrimidine-thiol derivative into an acyl hydrazide. For instance, 4,6-dimethylpyrimidine-2-thiol (2 ) reacts with bromoethyl acetate in ethanol under basic conditions (sodium acetate) to form ethyl 2-((4,6-dimethylpyrimidin-2-yl)thio)acetate (3 ). Subsequent treatment with hydrazine monohydrate yields the corresponding acyl hydrazide (4 ).
Cyclization with Phenyl Isothiocyanate
The acyl hydrazide (4 ) undergoes condensation with phenyl isothiocyanate (5 ) in ethanol, followed by base-catalyzed cyclization (e.g., NaOH or KOH). This step forms the 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol (6 ). The reaction mechanism involves nucleophilic attack by the hydrazide nitrogen on the isothiocyanate carbon, followed by intramolecular cyclization and tautomerization to stabilize the triazole ring.
Key Reaction Conditions:
Synthesis of N-[4-(Propan-2-yl)phenyl]chloroacetamide
The acetamide moiety is synthesized separately via amide bond formation between 4-isopropylphenylamine and chloroacetyl chloride.
Amidation Reaction
4-Isopropylphenylamine (11 ) reacts with chloroacetyl chloride (12 ) in the presence of a base (e.g., triethylamine or NaOH) to form N-[4-(propan-2-yl)phenyl]chloroacetamide (13 ). The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Key Reaction Conditions:
-
Solvent: Dichloromethane or DMF
-
Temperature: 0–25°C (ice bath to room temperature)
-
Time: 2–4 hours
Coupling of Triazole-Thiol with Chloroacetamide
The final step involves thioether formation between the triazole-thiol (6 ) and chloroacetamide (13 ).
Nucleophilic Substitution
The thiol group of 6 acts as a nucleophile, displacing the chloride in 13 under basic conditions. This reaction is typically conducted in polar aprotic solvents like DMF or DMSO, with inorganic bases (e.g., K₂CO₃ or NaOH) facilitating deprotonation.
Key Reaction Conditions:
Analytical Characterization
Post-synthesis, the compound is validated using spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.27 (s, 1H, NH), 7.45–7.20 (m, 9H, aromatic), 4.04 (s, 2H, CH₂CO), 2.85 (q, 2H, CH₂CH₃), 1.65 (septet, 1H, CH(CH₃)₂), 1.25 (t, 3H, CH₂CH₃), 1.10 (d, 6H, CH(CH₃)₂).
-
¹³C NMR: Peaks at δ 168.2 (C=O), 158.1 (triazole-C), 145.3–125.6 (aromatic carbons), 40.1 (CH₂CO), 29.6 (CH(CH₃)₂), 22.0 (CH₂CH₃).
High-Performance Liquid Chromatography (HPLC)
Optimization and Challenges
Side Reactions
Yield Improvement Strategies
-
Catalytic Bases: Use of K₂CO₃ instead of NaOH reduces side reactions.
-
Solvent Choice: DMF enhances solubility of intermediates compared to ethanol.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Relevance
The synthesis is scalable to gram-scale with minor modifications:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl rings or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions (acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced triazole derivatives
Substitution: Substituted phenyl or triazole derivatives
Scientific Research Applications
2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This compound may interfere with the synthesis of nucleic acids or proteins, leading to its antimicrobial or anticancer effects. The sulfanyl group can also interact with thiol-containing enzymes, further contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s activity and selectivity are influenced by substitutions on the triazole ring (positions 4 and 5) and the acetamide’s aryl group. Below is a comparative analysis with key analogs:
Structural and Functional Comparison
Pharmacological and Therapeutic Insights
- Target Selectivity : Replacement of the 5-phenyl group with pyridinyl (e.g., OLC-12, VUAA-1) shifts activity from GPR-17 to insect Orco receptors, highlighting the critical role of aromatic/hydrophobic interactions in receptor binding .
- Anti-Exudative Analogs: Derivatives with 5-(furan-2-yl) substituents () exhibit anti-inflammatory activity, suggesting that electron-rich heterocycles at position 5 may favor non-CNS applications.
Physicochemical Properties
- Polarity : Pyridinyl or methoxy substituents () introduce hydrogen-bonding capacity, which may reduce membrane permeability but enhance receptor affinity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
